molecular formula C12H15NO B1329684 1-Benzylpiperidin-3-one CAS No. 40114-49-6

1-Benzylpiperidin-3-one

Cat. No. B1329684
Key on ui cas rn: 40114-49-6
M. Wt: 189.25 g/mol
InChI Key: BBQQULRBTOMLTC-UHFFFAOYSA-N
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Patent
US04332808

Procedure details

A mixture of 113 g of magnesium in 200 ml of tetrahydrofuran was refluxed while a solution of 184 g of the product of Step A in 20 ml of 1,2-dibromoethane and 300 ml of tetrahydrofuran were added slowly thereto and the mixture was then refluxed for 3 hours and cooled to 30° C. to obtain a magnesium solution to which a solution of 128 g of N-benzyl-3-piperidone in 250 ml of tetrahydrofuran was added while keeping the temperature below 35° C. The mixture was refluxed for 2 hours and then was cooled to 20° C. Then one liter of an aqueous saturated ammonium chloride solution was slowly added thereto and 2 liters of ethyl acetate were added thereto. The mixture was filtered and the decanted ethyl acetate phase was washed with water, dried and evaporated to dryness. The 330 g of residue were chromatographed over silica gel and were eluted with a 9-1 cyclohexane-triethylamine mixture to obtain 218.4 g of product which was dissolved in ethyl acetate. The solution was extracted with 1 N hydrochloric acid and the aqueous phase was made alkaline by addition of ammonium hydroxide. The mixture was extracted with ethyl acetate and the organic phase was dried. 100 ml of ethyl acetate saturated with gaseous hydrogen chloride were added to the organic phase and the mixture was filtered. The recovered product was washed with ethyl acetate, with ether and dried to obtain 194 g of 1-benzyl-3-[1-benzyl-1H-indole-4 -yl]-3-piperidinol hydrochloride melting at 185° C. Crystallization from ethyl acetate containing 10% methanol yielded the pure product melting at 190° C. The free base was obtained by treating the hydrochloride salt with sodium hydroxide, extracting the aqueous phase with ethyl acetate and evaporating the organic phase to dryness.
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
113 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
184 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Mg:1].Cl[C:3]1[CH:11]=[CH:10][CH:9]=[C:8]2C=1C=C[N:7]2[CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1.[O:19]1CCCC1>BrCCBr>[Mg:1].[CH2:12]([N:7]1[CH2:3][CH2:11][CH2:10][C:9](=[O:19])[CH2:8]1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
250 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
113 g
Type
reactant
Smiles
[Mg]
Name
Quantity
200 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
184 g
Type
reactant
Smiles
ClC1=C2C=CN(C2=CC=C1)CC1=CC=CC=C1
Name
Quantity
300 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
BrCCBr

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added slowly
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was then refluxed for 3 hours
Duration
3 h

Outcomes

Product
Name
Type
product
Smiles
[Mg]
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 128 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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